molecular formula C9H11NO3 B1468595 1-(Furan-3-carbonyl)pyrrolidin-3-ol CAS No. 1341933-87-6

1-(Furan-3-carbonyl)pyrrolidin-3-ol

Cat. No.: B1468595
CAS No.: 1341933-87-6
M. Wt: 181.19 g/mol
InChI Key: ZIBPRAZCGVEXMR-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Furan-3-carbonyl)pyrrolidin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins. This compound has been shown to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which are involved in the metabolism of various substrates . These interactions can lead to the reduction of the carbonyl group in this compound, influencing its biochemical activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, its interaction with carbonyl reductase can alter the levels of reactive oxygen species (ROS) within cells, impacting cellular metabolism and gene expression . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses, potentially making it a candidate for anti-inflammatory therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The furan ring can engage in π-π stacking with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can lead to the inhibition or activation of enzymes, such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and inflammation. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These enzymes catalyze the reduction of the carbonyl group in the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, influencing its localization and accumulation within tissues . These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress and energy metabolism . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its biological activity.

Properties

IUPAC Name

furan-3-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8-1-3-10(5-8)9(12)7-2-4-13-6-7/h2,4,6,8,11H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBPRAZCGVEXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.